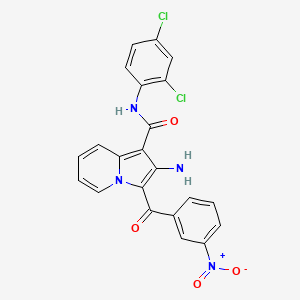

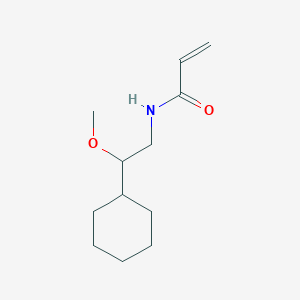

![molecular formula C21H19N5O2 B2363925 N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯基丁酰胺 CAS No. 899752-85-3](/img/structure/B2363925.png)

N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic methods, starting from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be used as key intermediates for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

科学研究应用

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines, closely related to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide, have been studied for their anti-inflammatory properties. A study by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and anti-inflammatory properties. They found that certain modifications could lead to compounds with significant activity and a better therapeutic index than traditional anti-inflammatory drugs, such as phenylbutazone and indomethacin, without ulcerogenic activity (Auzzi et al., 1983).

Adenosine Receptor Affinity

Another aspect of pyrazolo[3,4-d]pyrimidine derivatives is their affinity for adenosine receptors, which are significant in various physiological processes. Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their affinity for A1 adenosine receptors. Their study highlighted that certain substituents could enhance receptor affinity, making these compounds interesting for further pharmacological studies (Harden et al., 1991).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) developed a novel series of pyrazolo[3,4-d]pyrimidines with potential anticancer and anti-5-lipoxygenase activities. Their research demonstrated that certain derivatives could exhibit significant cytotoxicity against cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial Activity

El-Sayed et al. (2017) explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. They synthesized a series of compounds and tested their activity against various bacterial and fungal strains. Some compounds exhibited moderate to outstanding antimicrobial activity, suggesting their utility as lead compounds for developing new antimicrobial agents (El-Sayed et al., 2017).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. Their study suggests that these compounds could be valuable in developing new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).

Adenosine Deaminase Inhibition

La Motta et al. (2009) investigated pyrazolo[3,4-d]pyrimidin-4-ones for their ability to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism and immune response. They found that certain 2-arylalkyl derivatives exhibited excellent inhibitory activity, suggesting their potential in treating conditions associated with ADA dysfunction (La Motta et al., 2009).

未来方向

The pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages have been suggested as a means of discovering a new lead structure that would have a significant antioxidant activity .

属性

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-2-17(15-9-5-3-6-10-15)20(27)24-25-14-22-19-18(21(25)28)13-23-26(19)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXRAQLVDBDIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

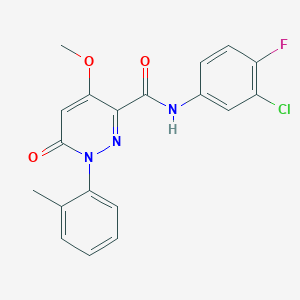

![1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363843.png)

![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

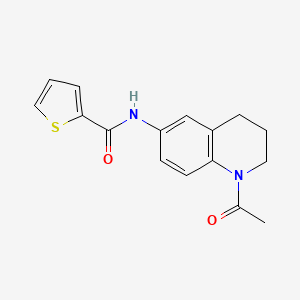

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)

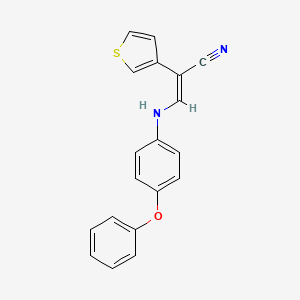

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)